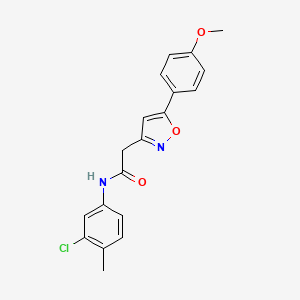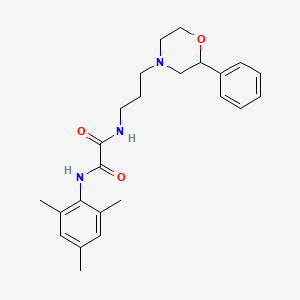
N-(3-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, commonly known as CMPIA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPIA belongs to the class of isoxazole compounds, which have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor are used in agricultural crops and have been studied for their metabolism in human and rat liver microsomes. These studies investigate the carcinogenic potential of these compounds and their metabolic pathways, which could be relevant for understanding the metabolic behavior of similar chloroacetamide derivatives in biological systems (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research on the inhibition of fatty acid synthesis by chloroacetamides in green algae Scenedesmus acutus highlights the biochemical impact of these compounds on non-target organisms. This can provide insights into the environmental implications and toxicity of chloroacetamide derivatives (Weisshaar & Böger, 1989).
Antioxidant Activity of Coordination Complexes
Studies on coordination complexes constructed from pyrazole-acetamide derivatives, including those with chloroacetamide structures, reveal insights into their potential antioxidant activities. These findings could suggest applications in developing novel antioxidants or studying oxidative stress mechanisms (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-3-6-14(9-17(12)20)21-19(23)11-15-10-18(25-22-15)13-4-7-16(24-2)8-5-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGWFSSKAYFCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide](/img/structure/B2606399.png)


![3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2606403.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)



![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)


![(E)-4-(Dimethylamino)-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2606419.png)